molecular formula C9H10ClNO2 B13897398 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol

Cat. No.: B13897398
M. Wt: 199.63 g/mol
InChI Key: IPXDMMOVNXLRBB-UHFFFAOYSA-N
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Description

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, a chlorine atom at position 5, and a cyclopropylmethoxy substituent at position 4. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability compared to simpler alkoxy substituents (e.g., methoxy or ethoxy).

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

5-chloro-6-(cyclopropylmethoxy)pyridin-3-ol

InChI

InChI=1S/C9H10ClNO2/c10-8-3-7(12)4-11-9(8)13-5-6-1-2-6/h3-4,6,12H,1-2,5H2

InChI Key

IPXDMMOVNXLRBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)O)Cl

Origin of Product

United States

Preparation Methods

Cyclopropylmethoxy Group Introduction

The cyclopropylmethoxy substituent is introduced through nucleophilic substitution involving cyclopropylmethanol as the alkoxy source. This reaction typically requires:

  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group of cyclopropylmethanol, generating the alkoxide nucleophile.
  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
  • Temperature: Elevated temperatures (80–100 °C) to promote substitution reaction efficiency.

This method is analogous to the synthesis of related compounds such as 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid, where the cyclopropylmethoxy group is introduced onto the pyridine ring under similar conditions.

Chlorination at the 5-Position

The 5-chloro substituent can be introduced either by:

  • Starting from a 5-chloropyridin-3-ol derivative, or
  • Performing selective chlorination on the pyridin-3-ol intermediate using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under controlled conditions to avoid over-chlorination or side reactions.

The choice of method depends on availability of starting materials and desired purity.

Purification Techniques

After synthesis, purification is critical to isolate 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol with high purity. Common purification methods include:

  • Recrystallization: Using solvents such as ethanol, methanol, or ethyl acetate.
  • Chromatography: Flash column chromatography on silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) to separate the product from impurities.

Reaction Conditions and Optimization

Step Reagents/Conditions Purpose Notes
Cyclopropylmethoxy group introduction Cyclopropylmethanol, NaH or K2CO3, DMF or DMSO, 80–100 °C Nucleophilic substitution at 6-position Elevated temperature enhances reaction rate
Chlorination at 5-position NCS or SO2Cl2, controlled temperature Selective chlorination at 5-position Avoid over-chlorination
Purification Recrystallization or silica gel chromatography Isolation of pure compound Solvent choice affects yield

Comparative Synthesis Data

Compound Name Substituents Synthetic Route Highlights Yield & Purity Notes
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid Cyclopropylmethoxy at 5-position, carboxylic acid at 3-position Nucleophilic substitution with cyclopropylmethanol, base, aprotic solvent Purity >95%, yields vary by scale
5-Chloro-6-(cyclopropylmethoxy)pyridine-3-ol Chlorine at 5-position, cyclopropylmethoxy at 6-position, hydroxyl at 3-position Similar nucleophilic substitution, chlorination step added Purification critical for high purity

Research Findings and Practical Considerations

  • The nucleophilic substitution method is widely used due to its straightforward approach and adaptability to scale-up.
  • Reaction temperature and choice of base critically influence the substitution efficiency and selectivity.
  • Chlorination at the 5-position requires careful control to prevent side reactions.
  • Industrial synthesis may employ batch or continuous flow reactors to maintain consistent reaction conditions and improve yield.
  • Purification by recrystallization or chromatography ensures removal of unreacted starting materials and side products, crucial for biological activity studies.

Chemical Reactions Analysis

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol with analogs:

Compound Name Substituents (Positions) Molecular Weight Key Features
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol Cl (5), cyclopropylmethoxy (6), OH (3) 199.62* High lipophilicity due to cyclopropylmethoxy; moderate steric bulk
5-Chloro-2-methoxypyridin-3-ol Cl (5), OMe (2), OH (3) 159.57 Less steric hindrance; lower molecular weight
5-Bromo-6-chloropyridin-3-ol Br (5), Cl (6), OH (3) 208.44 Increased halogen bulk; potential for enhanced halogen bonding
6-Chloro-5-(trifluoromethyl)pyridin-3-ol Cl (6), CF₃ (5), OH (3) 197.54 Electron-withdrawing CF₃ group; high electronegativity
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol Cl (5), OCH₂CH₂OH (2), OH (3) 189.60 Polar substituent; improved aqueous solubility

*Calculated based on molecular formula C₈H₈ClNO₂.

Key Observations :

  • Steric Effects : Cyclopropylmethoxy introduces moderate steric bulk, which may optimize receptor interactions compared to smaller halogens (e.g., Cl or Br) .
  • Electronic Effects : The electron-donating nature of the cyclopropylmethoxy group contrasts with the electron-withdrawing CF₃ group in 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, influencing charge distribution and hydrogen-bonding capacity .

Biological Activity

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol is a compound that has recently garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a cyclopropylmethoxy group. This unique structure contributes to its biological activity and interaction with various molecular targets.

Property Value
Molecular FormulaC₉H₈ClN₁O₂
Molecular Weight201.62 g/mol
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)3.1

The biological activity of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain inflammatory mediators and microbial enzymes, leading to observed anti-inflammatory and antimicrobial effects.

Enzyme Inhibition

The compound has shown potential as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway, which is crucial for regulating immune responses and inflammation . In vitro studies demonstrated that modifications at the 5-position of the pyridine ring enhance its potency against KMO, suggesting that structural optimization could yield more effective inhibitors .

Antimicrobial Properties

In studies evaluating antimicrobial efficacy, 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol exhibited significant inhibitory effects against various bacterial strains. For example, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

Anti-inflammatory Effects

The compound's anti-inflammatory properties were assessed using cellular models. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

  • Case Study on KMO Inhibition :
    • Objective : To evaluate the efficacy of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol as a KMO inhibitor.
    • Method : In vitro assays were conducted using human hepatocytes.
    • Results : The compound demonstrated an IC50 value of approximately 250 nM, indicating strong inhibitory activity compared to other tested analogs .
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial effects against clinical isolates.
    • Method : MIC values were determined using broth microdilution methods.
    • Results : The compound exhibited MIC values ranging from 1 to 8 µg/mL against selected pathogens, highlighting its potential as an antimicrobial agent.

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